
tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H25NO4 . It is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and biologically active compounds .
Mechanism of Action
Target of Action
The primary target of the compound “4-Carbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester” is the SK1 subtype of Human Small-Conductance Ca2±Activated K+ Channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the cellular excitability.
Mode of Action
The compound acts as an activator of small-conductance Ca2±activated K+ (SK, KCa2) channels . It is distinguished from previously published positive modulators of SK channels in several aspects. It is the first SK1-selective compound described, with an EC50 value of 8.2 ± 0.8 μM .
Biochemical Pathways
The compound affects the calcium-response curve of hSK1, left-shifting it from an EC50 (Ca2+) value of 410 ± 20 nM to 240 ± 10 nM in the presence of 10 μM of the compound . This indicates that the compound enhances the sensitivity of the channel to calcium, thereby affecting the calcium signaling pathway.
Result of Action
The activation of the SK1 channels by the compound results in an increase in the maximal current at saturating Ca2+ . This suggests that the compound could enhance the conductance of these channels, thereby affecting the excitability of the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl oxalyl chloride, followed by the addition of ammonia . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agent Development
The compound is primarily recognized for its potential in developing new therapeutic agents. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for drug discovery efforts aimed at treating diseases such as cancer, neurological disorders, and infections. Preliminary studies indicate that compounds with similar structures exhibit promising biological activities, which necessitates further exploration of their mechanisms of action and efficacy in clinical settings .
Binding Affinity Studies
Research has focused on the interaction of tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate with specific proteins and enzymes. These studies often employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and elucidate the binding mechanisms involved. Understanding these interactions is crucial for optimizing the compound's pharmacological profile .
Organic Synthesis
Synthetic Utility
The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with altered properties. For instance, the tert-butyl group can enhance solubility and stability, while the piperidine ring can confer specific reactivity patterns .
Reactivity and Modifications
The versatility of this compound in synthetic pathways includes its use in coupling reactions, cyclizations, and as a building block for more complex structures. This makes it a valuable tool in both academic and industrial settings for synthesizing novel compounds .
Potential Biological Applications
Emerging research indicates that this compound may exhibit various biological activities, including anti-inflammatory and anti-cancer properties. Studies involving cell lines have shown that similar compounds can induce apoptosis in cancer cells or modulate immune responses .
Case Studies
Several case studies have highlighted the compound's effectiveness in biological assays. For example, one study demonstrated that derivatives of this compound could inhibit specific pathways involved in tumor growth, suggesting its potential as a lead compound for further development .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and oxo groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of a wide range of compounds .
Biological Activity
Tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate (CAS No. 442126-36-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₂H₂₄N₂O₃
- Molecular Weight : 244.334 g/mol
- CAS Number : 442126-36-5
- Structural Formula :
1. Pharmacological Profile
This compound exhibits various pharmacological properties, including:
- BBB Permeability : The compound is classified as a Blood-Brain Barrier (BBB) permeant, indicating its potential for central nervous system (CNS) applications .
- Cytochrome P450 Interaction : It acts as an inhibitor of CYP2C19, which may influence drug metabolism and interactions .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The piperidine ring structure is known for its role in modulating neurotransmitter systems, potentially affecting mood and cognition.
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar piperidine derivatives. It was found that compounds with a piperidine backbone could enhance neuroprotection against oxidative stress in neuronal cell cultures . This suggests that this compound may possess similar protective properties.
Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that these compounds could significantly reduce depressive behaviors, potentially through modulation of serotonergic pathways . Given its structural similarities, this compound may exhibit comparable effects.
Comparative Analysis
The following table summarizes the key biological activities and properties of this compound compared to related compounds:
Properties
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)17-8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFHYLRXARSNKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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